7-Methyl-2-phenylquinoline
Overview
Description
7-Methyl-2-phenylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinolines are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a quinoline core with a methyl group at the 7th position and a phenyl group at the 2nd position, making it a unique derivative of quinoline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenylquinoline can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method involves the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions . Additionally, green and clean synthesis methods using microwave activation, clay catalysts, and solvent-free conditions have been explored .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline derivatives with different functional groups .
Scientific Research Applications
7-Methyl-2-phenylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound inhibits the synthesis of nucleic acids and proteins in microbial cells, leading to cell death . In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the methyl group at the 7th position, resulting in different chemical and biological properties.
7-Methylquinoline: Lacks the phenyl group at the 2nd position, affecting its reactivity and applications.
Quinoline: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness: 7-Methyl-2-phenylquinoline’s unique combination of a methyl group at the 7th position and a phenyl group at the 2nd position imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
7-methyl-2-phenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-12-7-8-14-9-10-15(17-16(14)11-12)13-5-3-2-4-6-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYQBWLLLVCZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301990 | |
Record name | 7-Methyl-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27356-39-4 | |
Record name | 27356-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methyl-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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